molecular formula C18H34O6 B12744058 Phloionic acid CAS No. 23843-52-9

Phloionic acid

Cat. No.: B12744058
CAS No.: 23843-52-9
M. Wt: 346.5 g/mol
InChI Key: NQBSWIGTUPEPIH-HZPDHXFCSA-N
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Description

Phloionic acid, also known as 9,10-dihydroxyoctadecanedioic acid, is a dicarboxylic acid with the molecular formula C18H34O6. It is a derivative of octadecanedioic acid, featuring hydroxyl groups at the 9th and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .

Chemical Reactions Analysis

Types of Reactions

Phloionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Esters and ethers.

Scientific Research Applications

Phloionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Phloionic acid is similar to other hydroxylated dicarboxylic acids, such as:

    9,10-Dihydroxystearic acid: Shares a similar structure but lacks the terminal carboxyl groups.

    Octadecanedioic acid: The parent compound without hydroxyl groups.

    Azelaic acid: A shorter dicarboxylic acid with similar applications in industry and medicine.

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

23843-52-9

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

(9R,10R)-9,10-dihydroxyoctadecanedioic acid

InChI

InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1

InChI Key

NQBSWIGTUPEPIH-HZPDHXFCSA-N

Isomeric SMILES

C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O

Canonical SMILES

C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O

Origin of Product

United States

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